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methyl-tris(prop-2-enyl)azanium;chloride

Cat. No.: B1629724
CAS No.: 26848-70-4
M. Wt: 187.71 g/mol
InChI Key: RRPJQNOJVXGCKC-UHFFFAOYSA-M
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Description

Significance of Quaternary Ammonium (B1175870) Salts in Advanced Organic and Polymer Chemistry

Quaternary ammonium salts (QAS), also known as quats, are a class of organic compounds with a permanently charged cationic nitrogen atom, regardless of the solution's pH. acs.org This permanent charge imparts a range of useful properties, making them significant in various chemical domains.

In organic chemistry, QAS are widely employed as phase transfer catalysts (PTCs). acs.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer, by transporting one reactant across the phase boundary to react with the other. acs.org This capability accelerates reaction rates and can lead to higher yields and milder reaction conditions. acs.org

In polymer chemistry, quaternary ammonium salt polymers represent a crucial class of polyelectrolytes. acs.org Their cationic nature, good water solubility, and adjustable molecular weight make them suitable for a wide array of industrial applications. acs.org They are integral to the formulation of materials such as fabric softeners, antistatic agents, and hair conditioners, where their positive charge interacts with negatively charged surfaces. google.com Furthermore, polymeric quaternary ammonium compounds (polyQACs) are explored for advanced applications, including as antimicrobial materials for medical devices and food processing, due to their ability to disrupt microbial cell membranes. evitachem.comresearchgate.net The incorporation of QAS into polymer chains can create materials with tailored properties, such as improved water-solubility and flocculation capabilities for wastewater treatment. nih.gov

Research Trajectories and Academic Relevance of Methyl-tris(prop-2-enyl)azanium;chloride

While extensive research on a wide variety of quaternary ammonium salts is prevalent, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, its academic relevance can be inferred from its chemical structure, particularly the presence of three allyl groups.

The key research trajectory for a compound like this compound is in the field of polymer science. Early research into the polymerization of unsaturated quaternary ammonium salts demonstrated that monomers containing three or more allyl groups tend to form water-insoluble, cross-linked polymers. acs.org This is in contrast to monomers with only two allyl groups, which typically yield water-soluble, non-cross-linked polymers. acs.orgacs.org

Given that this compound possesses three reactive allyl groups, it is a prime candidate for free-radical initiated polymerization to create highly cross-linked polymeric networks. Such polymers could have applications as ion-exchange resins or as superabsorbent materials. The cross-linked structure would provide mechanical stability, while the quaternary ammonium groups would introduce cationic sites, a desirable feature for the aforementioned applications.

The synthesis of such a monomer typically involves the quaternization of a tertiary amine, in this case, triallylamine (B89441), with a methylating agent like methyl chloride. acs.org This process is a standard method for preparing quaternary ammonium compounds. quora.com The academic interest in this specific molecule would lie in characterizing the polymerization kinetics and the properties of the resulting cross-linked polymer, such as its swelling behavior, ion-exchange capacity, and thermal stability.

Table 1: Properties of Methyl-tris(prop-2-enyl)azanium This interactive table provides key computed properties for the cationic component of the target compound.

PropertyValueSource
Molecular FormulaC10H18N+ nih.gov
IUPAC Namemethyl-tris(prop-2-enyl)azanium nih.gov
Charge+1 nih.gov

Methodological Frameworks for Studying Quaternary Ammonium Compounds

The study of quaternary ammonium compounds like this compound relies on a variety of well-established analytical and methodological frameworks to determine their structure, purity, and properties.

Synthesis and Characterization: The synthesis of QAS is typically achieved through the alkylation of tertiary amines. quora.com Characterization of the resulting product is crucial and often involves a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the molecular structure of newly synthesized QAS, confirming the presence of the quaternary nitrogen and the identity of the attached alkyl or aryl groups. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, providing further structural confirmation. researchgate.nettsijournals.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared against the calculated theoretical values to verify the chemical formula. mdpi.com

Quantification and Analysis: Various methods are employed for the quantitative analysis of QAS in different matrices.

Titration: Precipitation titration is a common method for determining the concentration of QAS in solutions like disinfectants. This involves titrating the cationic QAS with an anionic surfactant standard. nbinno.com

Chromatography: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a highly sensitive and selective method for separating and quantifying QAS, even in complex mixtures. usm.edunih.gov Thin-layer chromatography (TLC) can also be used for the separation and quantitative analysis of QAS. mdpi.com

Polymer Analysis: When studying polymers derived from monomers like this compound, additional techniques are employed.

Viscometry: Intrinsic viscosity measurements can provide information about the molecular weight and solution properties of the resulting polymers. usm.edu

Swelling Studies: For cross-linked polymers, determining the coefficient of swelling is important for understanding their capacity to absorb solvents. acs.org

Ion-Exchange Capacity Measurement: This determines the number of active sites (in this case, quaternary ammonium groups) available for ion exchange, a key parameter for resins. acs.org

Table 2: Methodological Frameworks for Quaternary Ammonium Compound Analysis This interactive table summarizes the common analytical methods used in the study of QAS.

MethodologyPurposeKey Information Provided
NMR SpectroscopyStructural ElucidationDetailed molecular structure, connectivity of atoms. researchgate.netmdpi.com
FTIR SpectroscopyFunctional Group IdentificationPresence of specific chemical bonds and functional groups. researchgate.nettsijournals.com
TitrationQuantificationConcentration of QAS in a sample. nbinno.com
HPLC-MSSeparation & QuantificationHighly sensitive detection and quantification of individual QAS in complex mixtures. usm.edunih.gov
Ion-Exchange CapacityFunctional Property AnalysisNumber of active ionic sites in a polymer. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18ClN B1629724 methyl-tris(prop-2-enyl)azanium;chloride CAS No. 26848-70-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-tris(prop-2-enyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-7H,1-3,8-10H2,4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPJQNOJVXGCKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CC=C)(CC=C)CC=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884557
Record name 2-Propen-1-aminium, N-methyl-N,N-di-2-propen-1-yl-, chloride (1:1)
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Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26848-70-4
Record name 2-Propen-1-aminium, N-methyl-N,N-di-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N-methyl-N,N-di-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N-methyl-N,N-di-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N-methyl-N,N-di-2-propen-1-yl-, chloride (1:1)
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Synthetic Pathways and Derivatization Strategies for Methyl Tris Prop 2 Enyl Azanium;chloride

Foundational Synthetic Approaches to Quaternary Allylammonium Salts

The creation of quaternary allylammonium salts is rooted in fundamental organic reactions, primarily focusing on the alkylation of amines. These classical methods provide the essential chemical framework for producing the core ammonium (B1175870) structure.

The most established route for synthesizing quaternary ammonium salts is the N-alkylation of tertiary amines with alkyl halides, a process known as the Menschutkin reaction. youtube.comnih.gov This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion. nih.gov The quaternization of the nitrogen atom results in a permanent positive charge, independent of the solution's pH. youtube.com

The reaction rate and yield are significantly influenced by solvent polarity; polar solvents are typically employed as they stabilize the charged transition state, thereby increasing the reaction rate. youtube.comnih.gov When starting from primary or secondary amines, the synthesis is more complex, as a sequence of alkylation reactions occurs, leading to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. dtic.mil To drive the reaction toward completion and favor the formation of the quaternary salt, strong inorganic bases are often used to neutralize the acid generated during the reaction. dtic.mil

Preparation of Allylic Ammonium Chloride Derivatives

Specific methods have been developed for the synthesis of allylic ammonium chloride derivatives to achieve high purity and yield. One approach for preparing a primary allylic ammonium salt involves dissolving allylamine (B125299) in a non-polar organic solvent and then introducing hydrogen chloride gas under cooled conditions to control the reaction. google.com

For more substituted derivatives like dimethyl diallyl ammonium chloride, a key challenge is preventing the formation of byproducts, such as allyl alcohol, which can occur in highly alkaline environments. wipo.int To circumvent this, a method involving the stagewise and alternating dropwise addition of allyl chloride and a sodium hydroxide (B78521) solution has been developed. wipo.int This controlled addition maintains an optimal pH, minimizing side reactions and increasing the utilization of the allyl chloride. wipo.int This process, when conducted in a pressure-resistant closed vessel, also prevents the loss of volatile reactants like dimethylamine, ensuring it fully participates in the reaction and leading to a high-purity product that often does not require further decolorization. wipo.int

Another technique employs a two-phase reaction system, comprising water and a water-immiscible organic liquid (such as an aromatic or chlorinated hydrocarbon), to prepare high-purity allyl amine intermediates which can then be effectively quaternized. google.com

Advanced Synthesis of Methyl-tris(prop-2-enyl)azanium;chloride

The synthesis of the target compound, this compound, involves the direct quaternization of its tertiary amine precursor, triallylamine (B89441), with a suitable methylating agent, such as methyl chloride. Modern synthetic approaches focus on optimizing reaction parameters to maximize yield and purity while ensuring process safety and efficiency.

Optimization of reaction conditions is critical for the efficient synthesis of high-purity quaternary ammonium chlorides. A key strategy is the meticulous control of reagent addition. For the closely related synthesis of dimethyldiallyl ammonium chloride (DMDAAC), a two-step addition process is employed to enhance product purity. researchgate.net

Continuous-flow processes offer significant advantages over batch reactions, including improved safety, scalability, and control. youtube.comepo.org The quaternization of tertiary amines with alkyl halides like methyl chloride can be performed in a tubular reactor at elevated temperatures (50–140°C) and pressures (12–65 bar). epo.orggoogle.com These conditions are sufficient to keep the volatile alkyl halide dissolved in the reaction mixture, leading to high conversion rates and short reaction times, often without the need for a catalyst. epo.org At the end of the reaction, excess methyl chloride can be removed by purging with nitrogen gas. epo.orggoogle.com

Furthermore, conducting the quaternization reaction in the absence of a solvent has been shown to be effective. google.com The reaction can be initiated with only the amine and the quaternizing agent, with a minimal amount of solvent added only towards the end of the process if necessary to maintain fluidity as the viscosity increases. google.com This approach simplifies purification and reduces waste. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of Diallyl Ammonium Chloride Derivatives

ParameterConditionCompoundOutcomeReference
Reagent Control Stagewise/alternating addition of allyl chloride & NaOHDimethyl diallyl ammonium chlorideHigh purity, prevents byproduct formation wipo.int
Molar Ratio Amine:Allyl Chloride:NaOH = 1.0:2.10-2.15:1.0Dimethyl diallyl ammonium chlorideOptimum quaternization researchgate.net
Temperature 45°CDimethyl diallyl ammonium chlorideOptimum quaternization researchgate.net
Reaction Time 6-7 hoursDimethyl diallyl ammonium chlorideOptimum quaternization researchgate.net
Process Type Continuous tubular reactorQuaternary ammonium chlorideHigh conversion (97.5%), short residence time (3 hrs) epo.orggoogle.com
Pressure 20 barQuaternary ammonium chlorideKeeps methyl chloride dissolved google.com

While polar solvents are traditionally used for Menschutkin reactions, non-polar solvents have found strategic applications in the synthesis and purification of quaternary ammonium salts. Using a non-polar organic solvent can help control the reaction concentration and improve heat transfer, which is particularly important for managing highly exothermic reactions and enhancing process safety. google.com

In some cases, a solvent with a relatively low dielectric constant, such as chloroform, is intentionally chosen to prevent unwanted side reactions, especially when the reactants contain sensitive functional groups. nih.gov A powerful application of non-polar solvents is in product purification. The addition of a low-polarity solvent like hexane (B92381) or diethyl ether to the reaction mixture can induce the precipitation of the highly polar quaternary ammonium salt product. nih.gov This allows for simple and efficient isolation of the purified product by filtration or centrifugation. nih.gov For instances where the quaternary ammonium compound has limited solubility in aliphatic hydrocarbon solvents, solvent modifiers such as isodecanol (B128192) can be added to increase solubility. google.com

Innovation in Sustainable Synthetic Practices

In line with the principles of green chemistry, recent innovations in the synthesis of quaternary ammonium salts focus on reducing environmental impact. youtube.com A significant advancement is the use of microwave-assisted synthesis. researchgate.netresearchgate.net This technique often proceeds without a solvent and dramatically reduces reaction times while providing good to excellent yields, thus minimizing energy consumption and avoiding the use of hazardous solvents like DMF or DMSO. youtube.comresearchgate.net

Another key area of sustainable innovation is the development of synthetic routes that avoid toxic reagents, such as certain alkyl halides. rsc.org Research is also directed toward designing quaternary ammonium compounds that are biodegradable, addressing concerns about their persistence in the environment and potential long-term toxicity. rsc.orgresearchgate.net These efforts aim to create effective, multifunctional materials that are also environmentally responsible. youtube.com

Solvent-Free Synthesis Techniques

The elimination of volatile organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, minimizes environmental impact, and can lead to more efficient processes. For the synthesis of quaternary ammonium salts, solvent-free approaches are gaining prominence. These techniques often involve the direct reaction of the constituent amine and alkylating agent, sometimes with the aid of heat or mechanical energy.

One emerging solvent-free method for the synthesis of quaternary ammonium salts involves the mechanochemical grinding of the reactants. A study on the iodoquaternization of alkenes with N-heteroarenes reported a solvent-free method that proceeds by manually grinding the starting materials with iodine as the oxidant. bohrium.com This approach not only eliminates the need for a solvent but also boasts complete atom economy and a low process mass intensity. bohrium.com

Another effective solvent-free technique is the thermal melting of reactants. Research on the synthesis of quaternary ammonium salts derived from sugar-based compounds demonstrated that heating a mixture of the amine and the alkylating agent in a sealed ampoule at elevated temperatures can lead to the desired product in good yields. nih.gov For instance, the reaction of a sugar-derived sulfonate with 4-(Dimethylamino)pyridine (DMAP) was successfully carried out without a solvent by heating the reactants at 100 °C for 48 hours. nih.gov This method could conceptually be applied to the synthesis of this compound by reacting triallylamine with a suitable methylating agent under solvent-free, heated conditions.

The following table illustrates typical conditions for a solvent-free quaternization reaction, based on the synthesis of a sugar-derived quaternary ammonium salt, which could be adapted for the synthesis of this compound.

Table 1: Illustrative Conditions for Solvent-Free Quaternization

Parameter Value
Reactant 1 Tertiary Amine (e.g., Triallylamine)
Reactant 2 Alkylating Agent
Temperature 100 °C
Reaction Time 48 hours

Utilization of Safer Alkylating Reagents

The choice of alkylating agent is critical in ensuring the safety and environmental friendliness of a synthetic process. Traditional methylating agents such as methyl iodide and dimethyl sulfate (B86663) are highly toxic and pose significant health risks. acs.org Consequently, there is a strong impetus to replace them with safer alternatives.

Dimethyl carbonate (DMC) has emerged as a promising green methylating agent. acs.orgresearchgate.net It is non-toxic, biodegradable, and can be produced via phosgene-free processes. rsc.org DMC can act as a methylating agent for amines, although it typically requires higher temperatures (often above 150 °C) and sometimes the use of a catalyst to achieve efficient conversion. acs.orgfrontiersin.org The reaction of tertiary amines with DMC can lead to the formation of quaternary ammonium methylcarbonate (B8334205) salts, which can then be converted to the corresponding chloride salt through ion exchange. researchgate.net

The versatility of DMC allows it to be used in the methylation of a wide range of amines. unlp.edu.ar While the direct methylation of triallylamine with DMC to form this compound is not extensively documented, the principles of amine quaternization with DMC are well-established. The reaction conditions can be tailored by adjusting temperature, pressure, and the use of catalysts to optimize the yield of the quaternary ammonium salt. researchgate.net

The data below, derived from studies on the methylation of various amines with dimethyl carbonate, provides insight into the typical reaction conditions that could be explored for the synthesis of the target compound.

Table 2: Reaction Conditions for Amine Methylation using Dimethyl Carbonate

Amine Substrate Catalyst Temperature (°C) Reaction Time (h) Conversion (%)
Mono-alkyl tertiary amines None Varies Varies >99
Di-alkyl tertiary amines None Varies Varies >95
Functionalized anilines NaY faujasite 90 - 130 Varies 74-99 (yield)

Data is generalized from multiple sources. researchgate.netrsc.orgcore.ac.uk

Other less common but potentially safer methylating agents include methylboronic acid, which can methylate nucleophiles in the presence of a copper catalyst. acs.org The Eschweiler-Clarke reaction, a method for methylating amines using formic acid and formaldehyde, is another alternative that avoids the use of hazardous alkyl halides. wikipedia.org

Polymerization Science and Macromolecular Engineering of Methyl Tris Prop 2 Enyl Azanium;chloride

Elucidation of Polymerization Reaction Mechanisms

The polymerization of methyl-tris(prop-2-enyl)azanium;chloride, a triallyl quaternary ammonium (B1175870) monomer, is a complex process governed by specific reaction mechanisms. The presence of three reactive allyl groups on the quaternary nitrogen atom dictates the primary pathways through which macromolecular chains are formed. The principal mechanism is chain-growth polymerization, where monomers sequentially add to a reactive center. Within this class, free-radical polymerization is the most significant and well-studied route, leading to unique structural features in the resulting polymer due to the monomer's structure. Other chain-growth pathways, such as cationic and anionic polymerization, are considered for their theoretical applicability and limitations. Step-growth polymerization, which relies on the reaction of distinct functional groups, is generally not a viable mechanism for the homopolymerization of this monomer. A defining characteristic of the polymerization of diallyl and triallyl systems is the occurrence of cyclopolymerization, an intramolecular cyclization event that competes with linear chain propagation and profoundly influences the final polymer architecture.

Chain-Growth Polymerization Pathways

Chain-growth polymerization involves sequential addition of monomer units to a growing polymer chain that possesses a reactive site. This process is characterized by three distinct stages: initiation, where a reactive center is formed; propagation, where the chain grows by adding monomers; and termination, where the reactive center is deactivated, halting chain growth. libretexts.org The nature of the reactive center—be it a free radical, a cation, or an anion—defines the specific type of chain-growth polymerization.

Free Radical Polymerization Dynamics

Free radical polymerization is a primary and effective method for polymerizing monomers containing carbon-carbon double bonds, such as the allyl groups in this compound. The process is initiated by a radical species, typically generated from the thermal decomposition of an initiator compound like a peroxide or an azo compound. libretexts.org

The polymerization proceeds through the following key steps:

Initiation: An initiator generates a primary radical (I•), which then adds to a monomer molecule (M) to form a monomer radical (M•). This step's efficiency can be influenced by monomer concentration. mdpi.com

Propagation: The monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. In the case of this compound, this step is in competition with an intramolecular cyclization reaction (see Section 3.1.3).

Chain Transfer: A growing radical chain can transfer its activity to another molecule, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain while creating a new radical to initiate another. ethz.ch Chain transfer reactions are particularly common in the polymerization of allyl monomers.

Termination: The growth of a polymer chain is concluded when its radical activity is destroyed. This typically occurs through two main mechanisms: radical combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. libretexts.org

Research on structurally similar monomers, such as methyl alkyl diallyl ammonium chlorides, provides insight into the polymerization kinetics. Studies using ammonium persulfate (APS) as an initiator show that the polymerization rate is dependent on both initiator and monomer concentrations. mdpi.com The spatial hindrance (steric effect) of the substituent groups on the nitrogen atom plays a dominant role in the polymerization activity; larger substituents lead to lower reaction rates and higher activation energies. mdpi.com

Table 1: Polymerization Rate Equations for Methyl Alkyl Diallyl Ammonium Chloride Monomers This interactive table presents the experimentally determined rate equations for the free-radical polymerization of various diallyl ammonium chloride monomers, highlighting the influence of alkyl substituent size on reaction kinetics.

MonomerSubstituentsRate Equation
Dimethyl diallyl ammonium chloride (DMDAAC)Methyl, MethylRp1 = k1 [I]0.72 [M]1.92 mdpi.com
Methyl propyl diallyl ammonium chloride (MPDAAC)Methyl, PropylRp2 = k2 [I]0.74 [M]1.93 mdpi.com
Methyl amyl diallyl ammonium chloride (MADAAC)Methyl, AmylRp3 = k3 [I]0.75 [M]1.93 mdpi.com

Table 2: Activation Energies for Homopolymerization of Methyl Alkyl Diallyl Ammonium Chloride This interactive table shows the activation energies (Ea) for the homopolymerization of diallyl ammonium chloride monomers with different alkyl substituents. A higher activation energy indicates a greater energy barrier for the reaction to occur.

MonomerAbbreviationActivation Energy (Ea)
Dimethyl diallyl ammonium chlorideDMDAAC96.70 kJ/mol mdpi.com
Methyl propyl diallyl ammonium chlorideMPDAAC97.25 kJ/mol mdpi.com
Methyl amyl diallyl ammonium chlorideMADAAC100.23 kJ/mol mdpi.com
Cationic Polymerization Principles and Control

Cationic polymerization is a chain-growth mechanism where the propagating species is a carbocation. wikipedia.org This method is generally effective for monomers with electron-donating substituents that can stabilize the positive charge of the cationic intermediate. wikipedia.orgyoutube.com Common monomers for cationic polymerization include isobutylene (B52900) and vinyl ethers. wikipedia.org

Initiation is typically achieved using Brønsted acids (e.g., HCl) or Lewis acids (e.g., BF₃, AlCl₃, TiCl₄), often in the presence of a co-initiator like water. wikipedia.orglibretexts.org The initiator generates a carbocation from the monomer, which then propagates by adding to the double bond of subsequent monomer units. youtube.com

For this compound, cationic polymerization is not a favorable pathway. The quaternary ammonium group is strongly electron-withdrawing, which destabilizes any adjacent carbocation that would form upon initiation. This high-energy intermediate would be difficult to form, thus inhibiting the polymerization process. Furthermore, the chloride counter-ion is nucleophilic and could readily attack the propagating carbocation, leading to rapid termination of the chain. Therefore, while the principles of cationic polymerization are well-established, they are not readily applicable to the homopolymerization of triallyl ammonium salt monomers due to their inherent electronic structure.

Anionic Polymerization Considerations

Anionic polymerization proceeds via a propagating carbanion. This mechanism is most suitable for monomers possessing electron-withdrawing groups that can stabilize the negative charge of the active center. youtube.com Examples include styrenes, dienes, and polar monomers like acrylates and methacrylates. cmu.edu

Initiation is accomplished using nucleophiles, such as organometallic compounds like n-butyllithium or alkali metal amides. A key feature of anionic polymerization, when conducted under high-purity conditions with inert solvents, is the absence of a formal termination step, leading to what are known as "living polymers." These chains remain active even after all monomer is consumed and can resume propagation if more monomer is added.

The application of anionic polymerization to this compound presents significant challenges. While the quaternary ammonium group is electron-withdrawing, which could theoretically stabilize a carbanion, its cationic nature would likely lead to undesirable side reactions. The positively charged nitrogen center could interact with and deactivate the anionic initiator or the propagating carbanionic chain end. This electrostatic interaction would interfere with the desired polymerization mechanism. Therefore, despite the presence of an electron-withdrawing group, anionic polymerization is generally not considered a practical method for polymerizing cationic monomers like this compound.

Step-Growth Polymerization Contexts

Step-growth polymerization is a mechanism in which polymers are formed by the stepwise reaction between the functional groups of monomers. wikipedia.org Unlike chain-growth reactions, which involve the sequential addition of monomers to a reactive center, step-growth polymerization proceeds by forming dimers, then trimers, and larger oligomers, which then combine to form long polymer chains. wikipedia.orguomustansiriyah.edu.iq High molecular weight polymers are typically achieved only at very high conversion rates. wikipedia.org

This polymerization mechanism requires monomers to have at least two reactive functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups, which can undergo condensation reactions (eliminating a small molecule like water) or addition reactions. uomustansiriyah.edu.iq

The monomer this compound does not possess the types of functional groups required for step-growth polymerization. Its reactive sites are the carbon-carbon double bonds of the three prop-2-enyl (allyl) groups. Polymerization via these double bonds is characteristic of chain-growth mechanisms. Consequently, step-growth polymerization is not a relevant context for the homopolymerization of this compound.

Cyclopolymerization Phenomena in Diallyl Systems

A defining feature of the free-radical polymerization of 1,6-dienes, including diallyl and triallyl monomers like this compound, is the phenomenon of cyclopolymerization. tandfonline.com This process involves an alternating sequence of intermolecular and intramolecular addition steps. tandfonline.comnih.gov

The mechanism proceeds as follows:

An initiator radical adds to one of the allyl groups of the monomer, forming a radical on the polymer chain.

This radical can then either add to another monomer molecule (intermolecular propagation) or attack the second allyl group on the same monomer unit (intramolecular propagation or cyclization).

This cyclization step forms a cyclic structure within the polymer backbone, typically a five-membered pyrrolidine (B122466) ring or a six-membered piperidine (B6355638) ring. tandfonline.com

The new radical on the cyclic unit then propagates by adding to another monomer, continuing the chain growth.

Theoretical studies on N,N-dimethyl-N,N-diallylammonium, a close structural analog, show that the cyclization step is much more favorable (more facile) than simple linear propagation. nih.gov This strong preference for cyclization leads to a high degree of cyclic units in the final polymer structure. nih.gov The presence of methyl substituents on the nitrogen atom in these systems enhances the efficiency of cyclopolymerization by inhibiting side reactions like hydrogen abstraction that can lead to chain transfer. nih.gov For this compound, with three allyl groups, the potential for cyclization and cross-linking is even more pronounced, making it a critical factor in determining the final polymer's structure, solubility, and properties.

Homopolymerization and Copolymerization of this compound

The presence of three polymerizable allyl groups on the this compound monomer, also known as triallylmethylammonium chloride (TAMAC), dictates its behavior in polymerization reactions, distinguishing it from its more common difunctional counterpart, diallyldimethylammonium chloride (DADMAC).

The homopolymerization of monomers with multiple vinyl groups, such as TAMAC, typically leads to the formation of highly cross-linked, insoluble networks rather than linear, soluble polymers. The polymerization of allylamines can be challenging; early attempts to polymerize triallylamine (B89441) hydrochloride in a solvent like methylethyl ketone using irradiation were unsuccessful in precipitating a polymer. google.com However, successful polymerization has been achieved under specific conditions, such as using gamma irradiation on aqueous solutions of the monomer salt, which can yield a polymeric product. google.com The presence of water appears to be beneficial for the reaction. google.com

Structurally, the polymerization of diallylammonium salts is well-understood to proceed via an alternating intramolecular-intermolecular chain propagation, known as cyclopolymerization, which results in the formation of five-membered pyrrolidine rings as the main structural unit of the polymer backbone. semanticscholar.orgresearchgate.net By extension, the homopolymer of TAMAC is expected to form a complex three-dimensional network. This network would consist of poly(pyrrolidinium) chains that are covalently cross-linked through the polymerization of the third allyl group on adjacent chains. This inherent cross-linking functionality makes the pure homopolymer an intractable, insoluble gel.

A more common application for this compound is its use as a comonomer, where it is incorporated into polymer chains to introduce branching or cross-linking. It can be copolymerized with a variety of other monomers, particularly other diallyl compounds. A key example is the copolymerization of TAMAC with diallyldimethylammonium chloride (DADMAC). researchgate.net In this system, TAMAC acts as a cross-linking agent, and varying its molar ratio relative to DADMAC allows for the synthesis of slightly cross-linked poly(dimethyldiallylammonium chloride) with controlled properties. researchgate.net

While direct studies are limited, the copolymerization behavior of TAMAC can be inferred from analogous multi-allyl ammonium compounds. For instance, tetraallylammonium bromide has been successfully copolymerized with vinylpyrrolidone to create stable hydrogels. nih.gov Similarly, DADMAC has been copolymerized with monomers like acrylamide (B121943) to produce materials with desirable flocculation properties. researchgate.netwalshmedicalmedia.comgoogle.com The copolymerization of lignin (B12514952) with acrylamide (AM) and DADMAC has also been studied, indicating that complex terpolymers can be formed, although lignin can act as an inhibitor in the reaction. nih.gov These examples suggest that TAMAC is a versatile comonomer for creating functional cationic polymer networks with a range of monomers.

Table 1: Examples of Copolymerization Systems Involving or Analogous to this compound

Monomer 1Monomer 2 (Comonomer)Resulting Polymer SystemKey FindingReference
Triallylmethylammonium chloride (TAMAC)Dimethyldiallylammonium chloride (DMDAAC)Slightly cross-linked poly(DMDAAC)TAMAC acts as a cross-linker, controlling the polymer structure. researchgate.net
Triallylamine SaltsDiallylamine SaltsCopolymers of triallylamine and diallylamineCopolymers can be formed under irradiation. google.com
Tetraallylammonium bromide (TAAB) (Analog)VinylpyrrolidoneHydrolytically stable hydrogelMulti-allyl ammonium salts can be copolymerized with vinyl monomers. nih.gov
Diallyldimethylammonium chloride (DADMAC) (Analog)Acrylamide (AM)Cationic polyacrylamide (CPAM)Copolymers exhibit good flocculation activity. researchgate.net

Molecular Weight Control and Polymer Architecture Design

For linear polymers like poly(diallyldimethylammonium chloride) (PDADMAC), achieving ultra-high molecular weight is a key objective for applications like flocculation. google.com Methods to achieve this include using ultra-high purity monomers, optimizing the initiator-to-monomer ratio, and employing a stepwise increase in polymerization temperature over a prolonged reaction time. researchgate.netgoogle.com These principles are broadly applicable to maximizing the extent of polymerization for any monomer.

In the context of TAMAC, achieving a "high molecular weight" translates to creating a densely cross-linked polymer network with a high degree of monomer conversion. The goal is not to produce a soluble polymer but a robust gel. The conditions that favor high molecular weight in linear systems—such as high monomer concentration and careful control of initiator levels—would, with TAMAC, promote the formation of an extensive polymer network. google.comgoogle.com

The molecular weight distribution (MWD, or dispersity) is a critical parameter that affects the physical and mechanical properties of polymers. mdpi.comoregonstate.edu For linear polymers, MWD can be regulated by adjusting synthesis conditions or by employing controlled polymerization techniques. researchgate.netmdpi.com However, for a branched and cross-linked polymer system derived from TAMAC, the concept of MWD is more complex. It involves the distribution of polymer chain lengths between the cross-linking points.

Theoretically predicting the MWD for branched polymers is challenging. mdpi.com While models like the Flory-Stockmayer theory exist, they can be inaccurate for systems near or above the gel point, which is the relevant regime for TAMAC homopolymerization. mdpi.com Monte Carlo simulations provide a more reliable method for predicting the MWD of such complex architectures. mdpi.com In practice, controlling the architecture involves managing the reaction kinetics to influence how and when branching and cross-linking occur, rather than targeting a specific MWD of soluble chains. youtube.com

The primary role of this compound in macromolecular engineering is as a strategic cross-linking agent or branchifier. researchgate.net Due to its three allyl groups, it can be introduced in small quantities during the polymerization of difunctional monomers like DADMAC to create a defined network structure. By varying the molar ratio of TAMAC to DADMAC, the degree of cross-linking can be precisely controlled, which in turn dictates the properties of the resulting polymer, such as its solubility and swelling capacity. researchgate.net

The use of multi-allyl ammonium salts like TAMAC can offer advantages over traditional cross-linking agents like N,N'-methylenebisacrylamide (BIS). Studies on the analogous tetraallylammonium-based cross-linkers show that they are incorporated statistically into the polymer network during the polymerization of DADMAC. nih.govnih.gov This is in contrast to highly reactive cross-linkers like BIS, which can be consumed early in the reaction, leading to inhomogeneous networks. nih.govnih.gov The statistical incorporation of multi-allyl cross-linkers results in more homogeneous gels, and their gelation is slower and more controlled. nih.govresearchgate.net This allows for the preparation of hydrogels with very high swelling capacities. nih.gov The strategic application of TAMAC thus enables the design of cationic polymer networks with tailored structural homogeneity and physical properties.

Table 2: Influence of Multi-Allyl Ammonium Cross-linker Type on Gelation Time in DADMAC Copolymerization

Cross-linker (2 mol%)Cross-linker TypeApproximate Gelation Time (minutes at 20°C)Network HomogeneityReference
N,N'-methylenebisacrylamide (BIS)Traditional Divinyl~10Inhomogeneous nih.govresearchgate.net
Tetraallylammonium bromide (TAAB)Multi-allyl Ammonium Salt~160Homogeneous (Statistical) nih.govresearchgate.net
N,N,N',N'-tetraallyltrimethylene dipiperidine dibromide (TAMPB)Multi-allyl Ammonium Salt~100Homogeneous (Statistical) nih.govresearchgate.net
N,N,N',N'-tetraallylpiperazinium dibromide (TAPB)Multi-allyl Ammonium Salt~40Homogeneous (Statistical) nih.govresearchgate.net

Data for TAAB, TAMPB, and TAPB are analogous and represent the behavior expected from multi-allyl ammonium cross-linkers like TAMAC.

Solution Behavior and Polyelectrolyte Characteristics of Derived Polymers

Polymers derived from this compound are classified as cationic polyelectrolytes. Their behavior in solution is governed by the interplay of electrostatic interactions, conformational entropy, and solvent quality. The presence of a positive charge on each repeating unit dictates their unique properties in aqueous media.

Conformation and Interactions in Aqueous Media

In aqueous solutions, poly(this compound) chains are expected to adopt a more extended conformation compared to neutral polymers of similar molecular weight. This is due to electrostatic repulsion between the positively charged quaternary ammonium groups along the polymer backbone. This repulsion forces the chain to stretch out to maximize the distance between charges, a characteristic feature of polyelectrolytes. The extent of this expansion is influenced by the ionic strength of the solution.

In deionized water, where there are no added salts, the electrostatic repulsions are at their maximum, leading to the most extended chain conformation. However, when salt (e.g., NaCl) is introduced into the solution, the added ions shield the charges on the polymer chain. This screening effect reduces the intramolecular repulsion, allowing the polymer chain to adopt a more coiled or flexible conformation. This phenomenon is often observed as a decrease in the solution's viscosity. For instance, studies on the structurally similar poly(diallyldimethylammonium chloride) (PDADMAC) have shown that its intrinsic viscosity increases with the size of the counterion (for monovalent ions), suggesting that weaker association with the polymer chain leads to a more extended conformation. researchgate.net Conversely, the presence of divalent counterions can lead to a more coiled conformation due to stronger charge association. researchgate.net

The conformation of these polymer chains can be studied using techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS). For example, research on poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) has shown that its hydrodynamic radius initially decreases with increasing salt concentration, confirming the transition from an extended to a more compact conformation. researchgate.net

Influence of Charge Density on Polymer Behavior

Lowering the charge density generally leads to several predictable changes in polymer behavior:

Reduced Chain Stiffness: With fewer charges per unit length, the electrostatic repulsions are weaker, resulting in a more flexible polymer chain even in low ionic strength solutions.

Altered Interactions with Other Molecules: The ability of the cationic polymer to form complexes with oppositely charged molecules (polyanions, surfactants, proteins) is directly related to its charge density. A lower charge density can weaken these interactions. nih.gov

Research on various cationic polyelectrolytes has consistently shown that decreasing charge density reduces the driving force for complexation with anionic species. nih.govacs.org For example, in the formation of polyelectrolyte complexes (PECs), copolymers with lower charge densities tend to form larger, more swollen particles compared to their higher charge density counterparts. researchgate.net Furthermore, the salt resistance of these complexes often decreases as the charge density is reduced. nih.govacs.org This means that less salt is required to dissociate the complex.

The following table illustrates the expected effect of charge density and ionic strength on the hydrodynamic radius (a measure of polymer size in solution) of a hypothetical copolymer of this compound and a neutral comonomer.

Table 1: Illustrative Influence of Charge Density and Ionic Strength on Polymer Hydrodynamic Radius (Rh)

Charge Density (% Cationic Monomer) Ionic Strength (M NaCl) Expected Hydrodynamic Radius (Rh) (nm)
100% 0.001 50
100% 0.1 35
50% 0.001 42
50% 0.1 30
25% 0.001 38

Amphiphilic Polymeric Systems derived from this compound

Amphiphilic polymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. By incorporating hydrophobic moieties into the poly(this compound) structure, it is possible to create amphiphilic systems with unique self-assembly properties.

Hydrophobically Modified Polymer Architectures

Hydrophobic modification of a cationic polyelectrolyte like poly(this compound) can be achieved through several synthetic strategies. One common approach is to copolymerize the this compound monomer with a hydrophobic monomer. The resulting polymer architecture can be random, block, or graft, depending on the polymerization method.

Random Copolymers: In this architecture, the hydrophobic monomers are distributed randomly along the polymer chain. This can lead to complex solution behavior where intramolecular hydrophobic associations compete with electrostatic repulsion.

Block Copolymers: These polymers consist of a hydrophilic block of poly(this compound) and a distinct hydrophobic block. This well-defined separation of hydrophilic and hydrophobic segments strongly promotes self-assembly into organized structures. The synthesis of block copolymers can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For example, the synthesis of block copolymers containing (3-acrylamidopropyl)trimethylammonium chloride has been successfully demonstrated. researchgate.net

Graft Copolymers: This architecture involves attaching hydrophobic side chains to the cationic polymer backbone.

The introduction of hydrophobic groups leads to a delicate balance of forces. While the cationic charges promote extension in water, the hydrophobic groups will tend to associate to minimize their contact with water.

Formation of Organized Aggregates and Micelles

In aqueous solutions, hydrophobically modified poly(this compound) can self-assemble into various organized structures, most notably micelles. These micelles typically consist of a core formed by the associated hydrophobic segments, and a corona formed by the hydrophilic, cationic polymer chains extending into the water. This process is driven by the hydrophobic effect.

The formation of these aggregates is dependent on several factors:

Polymer Concentration: Micellization occurs above a certain concentration known as the critical micelle concentration (CMC).

Hydrophobe Content: A higher proportion of hydrophobic groups will generally lower the CMC and favor the formation of larger aggregates.

Ionic Strength: The addition of salt can influence micelle formation. By screening the electrostatic repulsions in the corona, salt can lead to more compact and smaller micelles.

The structure of these aggregates can be investigated using techniques like fluorescence spectroscopy (using pyrene (B120774) as a probe), light scattering, and transmission electron microscopy (TEM). For instance, studies on similar amphiphilic polyelectrolytes have shown that factors like charge density can influence the formation and stability of aggregates. researchgate.net The hydrolysis of side chains, which can occur under certain pH and temperature conditions, can also alter the amphiphilic nature and thus the aggregation behavior of the polymer. mdpi.com

The following table provides a hypothetical representation of how the critical micelle concentration might vary with the degree of hydrophobic modification for a copolymer derived from this compound.

Table 2: Hypothetical Critical Micelle Concentration (CMC) as a Function of Hydrophobic Modification

Mole % of Hydrophobic Comonomer Expected Critical Micelle Concentration (CMC) (g/L)
2% 0.5
5% 0.2
10% 0.08

Catalytic and Organic Transformation Applications of Methyl Tris Prop 2 Enyl Azanium;chloride

Quaternary Ammonium (B1175870) Salts in C-N Bond Cleavage Transformations

The cleavage of the carbon-nitrogen (C-N) bond in quaternary ammonium salts is a pivotal transformation that unlocks their potential as versatile reagents in organic synthesis. This process allows for the generation of reactive intermediates that can participate in a wide array of subsequent reactions.

The reductive cleavage of C-N bonds in quaternary ammonium salts, particularly those with benzylic or allylic substituents, is a well-established method for the formation of new carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. Photoredox catalysis, in conjunction with palladium catalysis, has been shown to facilitate the reductive alkylation of imines and ammonium salts through a dual C-N bond cleavage mechanism, enabling the synthesis of secondary amines with α-quaternary carbon centers under mild conditions. consensus.app This suggests that methyl-tris(prop-2-enyl)azanium;chloride could potentially serve as a source of allyl groups in similar reductive coupling processes.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of allylic ammonium salts as electrophilic partners has gained significant traction. Nickel-catalyzed cross-coupling reactions of benzylic and allylic ammonium salts with organoboron reagents have proven to be highly effective for the stereospecific formation of C-C and C-B bonds. nih.gov These reactions often proceed with high yields and excellent stereochemical fidelity, highlighting the potential of compounds like this compound to participate in such transformations. nih.govnih.govacs.org

Palladium-catalyzed cross-coupling reactions have also been extensively developed for C-N bond activation. For instance, the Hiyama coupling of benzylic ammonium salts with arylsilanes, catalyzed by palladium, provides an efficient route to diarylmethanes. acs.org Similarly, palladium-catalyzed amination of aryl halides using ammonium salts as the amine source is a well-established protocol. nih.govnih.govacs.org These methodologies underscore the versatility of quaternary ammonium salts in forming diverse chemical bonds.

A notable example is the nickel-catalyzed cross-coupling of allylic pivalates with arylboroxines, which, while not directly involving an ammonium salt, demonstrates the utility of nickel catalysis in forming 1,3-diaryl allylic products with high regioselectivity and stereospecificity. acs.org This further supports the potential for nickel-catalyzed cross-couplings involving the allylic groups of this compound.

Catalyst SystemCoupling PartnersProduct TypeKey Features
Ni(cod)₂ / BnPPh₂Allylic pivalates, Arylboroxines1,3-Diaryl allylic productsHigh yield, excellent regioselectivity and stereospecificity. acs.org
Pd(OAc)₂ / LigandBenzylic ammonium salts, ArylsilanesDiarylmethanesGood to excellent yields, broad substrate scope. acs.org
Ni(0) / LigandBenzylic/Allylic ammonium salts, Organoboron reagentsEnantioenriched productsHighly stereospecific C-C and C-B bond formation. nih.gov

Table 1: Examples of Cross-Coupling Reactions Involving Allylic and Benzylic Electrophiles

Functionalization Reactions and C-C/C-Heteroatom Bond Construction

Beyond cross-coupling, the reactive nature of the allylic groups in this compound suggests its involvement in various functionalization reactions.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Studies have shown that phenacyl ammonium salts can undergo Rh(III)-catalyzed C-H activation, assisted by an oxidizing C-N bond, to couple with diazo esters or unactivated alkenes. nih.govorganic-chemistry.org This process allows for the formation of benzocyclopentanones and ortho-olefinated acetophenones, respectively. nih.govorganic-chemistry.org

Furthermore, rhodium-catalyzed allylic C-H amination has been mechanistically studied, revealing that C-H activation generates a π-allyl rhodium complex, which is a key intermediate in the catalytic cycle. nih.govchemrxiv.org This provides a direct pathway for the functionalization of allylic C-H bonds, a transformation that could be relevant for the prop-2-enyl groups of this compound.

Palladium-catalyzed carbonylation reactions represent a versatile method for the introduction of carbonyl functionalities into organic molecules. The carbonylation of benzylic ammonium salts to afford arylacetamides and arylacetic acid esters via C-N bond cleavage has been successfully demonstrated. rsc.orgnih.gov This reaction proceeds under mild conditions with atmospheric pressure of carbon monoxide.

Similarly, the palladium-catalyzed aminocarbonylation of allylic alcohols showcases a tandem amination/carbonylation sequence, highlighting the propensity of allylic substrates to undergo such transformations. nih.gov While direct carbonylation of allylic ammonium salts is less common, the established reactivity of analogous systems suggests the feasibility of such a reaction with this compound.

Catalytic SystemSubstrateReagentProduct
[RhCpCl₂]₂Phenacyl ammonium saltα-Diazo esterBenzocyclopentanone nih.govorganic-chemistry.org
[RhCpCl₂]₂Phenacyl ammonium saltStyreneortho-Olefinated acetophenone (B1666503) nih.govorganic-chemistry.org
Pd(OAc)₂ / LigandBenzylic ammonium saltCO, Amine/AlcoholArylacetamide/Arylacetic acid ester rsc.orgnih.gov
PdCl₂ / XantphosAllylic alcoholCO, Amineβ,γ-Unsaturated amide nih.gov

Table 2: Examples of Functionalization Reactions

Involvement in Advanced Catalytic Systems

The unique structure of this compound, with its multiple reactive allylic moieties, suggests its potential role in more complex, advanced catalytic systems. For instance, tetraalkylammonium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. theaic.org The subject compound could potentially exhibit similar activity.

Moreover, palladium-catalyzed cascade reactions of ammonium salts with aryl halides have been developed for the synthesis of spiro-fused heterocycles, demonstrating the ability of ammonium salts to participate in intricate, multi-step transformations. researchgate.net The presence of three allyl groups in this compound could lead to novel cascade processes, where sequential or multiple functionalization of the allyl groups could generate complex molecular architectures. While specific examples involving this particular compound are yet to be reported, the foundational principles of catalysis involving allylic ammonium salts provide a fertile ground for future research into its applications in advanced catalytic systems. rsc.org

Palladium-Catalyzed Cascade and Multicomponent Reactions

While specific examples involving this compound are not documented, the utility of allylic ammonium salts in palladium-catalyzed cascade reactions is well-established. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors in a single operation, thereby enhancing synthetic efficiency. google.com

In a general sense, palladium catalysts are key in mediating these transformations, which can involve a sequence of reactions such as nucleophilic substitution (SN2'), Heck, and C-H activation. google.com The role of the allylic ammonium salt in these cascades is crucial. For instance, they have been instrumental in the synthesis of spiro-fused heterocycles. google.comgoogle.ps The general mechanism often commences with the formation of a π-allyl palladium intermediate from the allylic substrate. This intermediate can then participate in a variety of subsequent reactions. The development of such cascade processes allows for the synthesis of structurally diverse and complex molecules, including those with potential biological activity.

A representative scheme for a palladium-catalyzed cascade reaction involving a generic allylic ammonium salt is depicted below:

ReactantsCatalyst & ConditionsProductsReference
Allylic Ammonium Salt, Aryl Halide, AlkynePdBr2, Ligand, Base, Toluene, 110 °CSpiro-fused Heterocycles
Tricyclic Aziridines, Allyl AcetatePd(0), BaseComplex Tetracyclic Amines

This table showcases general palladium-catalyzed cascade reactions involving allylic ammonium salts, not specifically this compound.

Allylic Ammonium Salts as Key Leaving Groups

In organic synthesis, the ability of a moiety to depart from a molecule as a stable species is fundamental to many reaction mechanisms. Allylic ammonium salts are recognized for the capacity of the amine to function as a good leaving group, particularly in elimination and substitution reactions. The C-N bond cleavage in quaternary ammonium salts can be exploited in various transformations.

In the context of E2 elimination reactions, the nature of the amine leaving group can influence the transition state geometry. For allylic systems, the departure of the ammonium group can be facilitated by the electronic properties of the allyl group. This characteristic is pivotal in reactions where the in-situ generation of a reactive intermediate is desired.

Stereoselective Control in Organic Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. Allylic ammonium salts have been employed as precursors to allylic ammonium ylides, which can undergo stereoselective rearrangements to furnish enantioenriched α-amino acid derivatives. The-rearrangement of these ylides is a concerted, thermally allowed sigmatropic process that allows for the efficient transfer of chirality.

Catalytic enantioselective versions of these rearrangements have been developed, often employing chiral Lewis bases. The catalyst can interact with the allylic ammonium salt to form a chiral ylide intermediate, which then rearranges with high diastereo- and enantiocontrol. The stereochemical outcome is often dictated by the structure of the catalyst and the substituents on the allylic framework.

Contributions to Advanced Materials Synthesis

Information regarding the specific contribution of this compound to the design of supramolecular systems and its integration into electroactive materials is not available in the current body of scientific literature. The following sections describe the potential roles based on the general properties of related quaternary ammonium compounds.

Design of Supramolecular Systems

Quaternary ammonium salts, due to their ionic nature and potential for non-covalent interactions (e.g., ion-pairing, hydrogen bonding, and van der Waals forces), are valuable building blocks in supramolecular chemistry. While no specific research details the use of this compound in this context, related compounds are used to construct complex, self-assembled architectures. The presence of multiple allyl groups on the nitrogen atom of this compound offers potential for polymerization or cross-linking, which could be exploited in the formation of supramolecular gels or polymers.

Integration into Electroactive Materials

The incorporation of quaternary ammonium salts into polymers can impart ionic conductivity, making them suitable for applications in electroactive materials such as polymer electrolytes for batteries or sensors. The chloride counter-ion in this compound could potentially be exchanged for other anions to tune the material's properties. The allyl functional groups present in the cation could be utilized for polymerization to form a polycationic network, which is a common strategy for creating solid polymer electrolytes. However, there are no specific studies demonstrating the integration of this compound into such materials.

Frontiers in Methyl Tris Prop 2 Enyl Azanium;chloride Research

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry offers powerful tools to predict and understand the behavior of molecules and their reaction pathways, mitigating the need for extensive empirical experimentation. For methyl-tris(prop-2-enyl)azanium;chloride, theoretical studies would be invaluable in elucidating its reactivity, particularly in polymerization.

Formation Energetics: The synthesis of quaternary ammonium (B1175870) salts is often achieved through the Menshutkin reaction, where a tertiary amine reacts with a halogenated compound. rsc.org Density Functional Theory (DFT) calculations could model the reaction between triallylamine (B89441) and methyl chloride to form the target compound. Such studies can determine the activation barriers and reaction energies, providing insights into the kinetics and thermodynamics of the synthesis. rsc.org Comparing these calculated values with those for simpler systems, like the reaction of trimethylamine (B31210) with methyl chloride, would highlight the electronic and steric influence of the three allyl groups. rsc.org

Polymerization Mechanisms: The most compelling area for computational investigation is the polymerization of the triallyl monomer. Unlike its well-documented analogue, diallyldimethylammonium chloride (DADMAC), which undergoes ideal cyclopolymerization to form five-membered rings, the presence of a third allyl group in this compound introduces significant complexity. researchgate.netresearchgate.net

Theoretical modeling could explore several potential reaction pathways during radical polymerization:

Cyclopolymerization: Investigation of the propensity to form five- or six-membered rings through an alternating intramolecular-intermolecular chain propagation mechanism.

Cross-linking: The third allyl group provides a site for intermolecular reactions, leading to the formation of a cross-linked network. Computational models can predict the likelihood of cross-linking versus linear cyclopolymerization under various conditions.

Residual Unsaturation: Analysis of the degree of unreacted allyl groups remaining in the polymer structure, which would be available for post-polymerization modification.

These computational studies would be crucial for predicting the final polymer architecture—whether it results in soluble linear polymers, branched structures, or insoluble cross-linked gels—which dictates its potential applications.

Exploration of Novel Derivatized Structures and Their Reactivity

The three prop-2-enyl (allyl) groups on the this compound cation are functional handles for a wide range of chemical modifications. The exploration of its derivatized structures could open pathways to new materials with tailored properties.

The primary routes for derivatization involve reactions of the carbon-carbon double bonds of the allyl groups. Key potential reactions include:

Thiol-ene "Click" Chemistry: The efficient and selective reaction of the allyl groups with thiols under UV initiation or radical initiation would allow for the attachment of various functional moieties. This is a powerful method for creating functionalized surfaces or hydrogels.

Hydrosilylation: The addition of silicon hydrides across the double bonds, typically catalyzed by platinum complexes, could be used to create silicon-containing polymers or to graft the molecule onto silicone-based materials.

Halogenation: The addition of halogens like bromine or chlorine would yield haloalkyl derivatives, which could serve as intermediates for further nucleophilic substitutions.

Anion Exchange: As a quaternary ammonium salt, the chloride anion can be readily exchanged for other anions (e.g., bromide, tetrafluoroborate, hexafluorophosphate), which can significantly alter the solubility and thermal stability of the monomer and its subsequent polymers. google.com

The table below outlines some hypothetical derivatized structures and their potential reactivity or application focus.

Derivative Name (Conceptual) Synthetic Pathway Key Functional Group Potential Reactivity/Application Focus
Tris(3-mercaptopropyl)methylazanium;chloride DerivativeThiol-ene addition with excess hydrogen sulfideThiol (-SH)Metal ion chelation, formation of disulfide cross-links, surface functionalization.
Tris(2,3-dibromopropyl)methylazanium;chlorideBromination of allyl groupsAlkyl bromideIntermediate for further nucleophilic substitution reactions.
Methyl-tris(3-(triethoxysilyl)propyl)azanium;chlorideHydrosilylation with triethoxysilaneTriethoxysilylGrafting agent for silica (B1680970) surfaces and glass fibers; precursor for sol-gel materials.
Methyl-tris(prop-2-enyl)azanium;tetrafluoroborateAnion exchange with NaBF₄Tetrafluoroborate (BF₄⁻)Modified solubility in organic solvents; use in electrochemical applications.

Interdisciplinary Approaches in Polymer Science and Catalysis

The trifunctional nature of this compound positions it as a versatile building block for creating complex polymer architectures and catalytic systems.

Polymer Science: The most direct application in polymer science is its use as a monomer. Drawing parallels with diallyldimethylammonium chloride (DADMAC), which is used to produce the commercially significant polyelectrolyte Poly(DADMAC), this compound is expected to be a potent monomer for creating cationic polymers. researchgate.netmdpi.com

Cyclopolymerization vs. Cross-linking: While DADMAC undergoes efficient cyclopolymerization to yield linear, water-soluble polymers, the third allyl group on the subject monomer significantly increases the probability of cross-linking. researchgate.netresearchgate.net This makes it a potential candidate for the one-step synthesis of cationic hydrogels. Such hydrogels could find applications in areas like superabsorbent materials, drug delivery systems, or as scaffolds in tissue engineering. researchgate.net

Controlled Polymerization: Modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to DADMAC to create well-defined polymer architectures. researchgate.net Applying SARA ATRP or RAFT to this compound could, in principle, allow for the synthesis of polymers with controlled molecular weights and low dispersity, although the presence of the third reactive group would pose a significant challenge to avoiding gelation. rsc.orgresearchgate.net

Catalysis: Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases. researchgate.net While simple salts like tetrabutylammonium (B224687) bromide are common, polymer-supported quaternary ammonium salts offer advantages in catalyst separation and recycling. This compound could be polymerized to create a solid-supported PTC, where the polymer backbone renders the catalytic sites insoluble, allowing for easy filtration from the reaction mixture.

Advancements in Sustainable and Efficient Chemical Processes

The development of sustainable chemical processes often involves designing materials that improve efficiency or address environmental problems. Polymers derived from this compound could contribute to this goal in several ways.

Water Treatment: Cationic polyelectrolytes are extensively used as flocculants and coagulants in wastewater treatment to remove negatively charged colloidal particles. Poly(DADMAC) is a prime example. mdpi.com Polymers and especially cross-linked hydrogels made from this compound could serve a similar purpose, potentially offering higher charge density or improved flocculation efficiency. Hybrid flocculants, combining inorganic components like polyaluminum chloride with cationic polymers, are an active area of research to enhance performance. mdpi.com

Green Chemistry: The use of water as a solvent for polymerization is a key aspect of green chemistry. The synthesis of polymers from water-soluble monomers like this compound aligns with this principle. researchgate.netresearchgate.net Furthermore, creating functional materials like catalysts or flocculants from such monomers contributes to process efficiency and waste reduction. The broader context of chlorine chemistry can be viewed through a sustainability lens, where chlorine derived from abundant sodium chloride is used to create high-value reactive intermediates for synthesizing functional materials. researchgate.net

The development of efficient synthetic routes, such as controlled polymerization techniques that minimize waste and allow for the precise design of materials, represents a significant advancement. rsc.org Applying these methods to a highly functional monomer like this compound could lead to novel materials that contribute to more sustainable chemical and industrial processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl-tris(prop-2-enyl)azanium chloride, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via quaternization of tris(prop-2-enyl)amine with methyl chloride. Optimize yield (75–85%) by maintaining temperatures between 40–60°C in polar aprotic solvents (e.g., acetonitrile). Use a 1.2–1.5 molar excess of methyl chloride to ensure complete alkylation. Post-synthesis purification involves recrystallization from ethanol/diethyl ether mixtures. Monitor purity via melting point analysis (decomposition typically occurs above 200°C) and chloride ion titration .

Q. Which analytical techniques are critical for structural verification, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Allylic protons appear as a multiplet at δ 5.2–5.8 ppm, while the methyl group on the ammonium center resonates at δ 3.1–3.3 ppm.
  • FT-IR : Confirm quaternization via absence of N–H stretches (3200–3400 cm⁻¹) and presence of C=C stretches (1630–1680 cm⁻¹).
  • Mass Spectrometry (ESI+) : Major peak at m/z 161.67 ([M–Cl]⁺) with isotopic patterns consistent with Cl⁻ counterion .

Q. What safety protocols are essential when handling methyl-tris(prop-2-enyl)azanium chloride in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its hygroscopic nature and potential respiratory irritation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store in airtight containers away from strong oxidizers. Dispose via approved hazardous waste channels, noting its 100% purity and lack of EC number .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in methyl-tris(prop-2-enyl)azanium chloride, and what challenges arise during refinement?

  • Methodological Answer : Crystals often exhibit disorder in allyl groups. Use SHELXL (SHELX-2018) to apply PART instructions for split positions and ISOR restraints to stabilize thermal parameters. For pseudo-merohedral twinning, apply the TWIN command with a BASF scale factor. Refinement in P2₁/c or P2₁/n space groups typically yields R₁ values <0.05 for high-resolution (<1.0 Å) datasets. Validate using the ADDSYM tool to check for missed symmetry .

Q. What computational strategies effectively model the compound’s conformational dynamics and electronic properties?

  • Methodological Answer :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations with the OPLS-AA force field in explicit water (TIP3P) to identify low-energy conformers.
  • Electronic Structure : Optimize geometries using ωB97X-D/def2-SVP with D3 dispersion, followed by NBO analysis to quantify charge distribution.
  • NMR Prediction : Compare DFT-calculated chemical shifts (GIAO method, PCM solvent model) with experimental data to validate assignments .

Q. How should researchers address discrepancies between experimental and theoretical NMR data?

  • Methodological Answer : Cross-validate assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. For deviations >0.5 ppm in ¹³C shifts, re-evaluate solvent effects (e.g., D₂O vs. CDCl₃) and counterion interactions. Perform relaxation dispersion experiments to assess conformational exchange contributions. If DFT predictions remain inconsistent, explore explicit solvation models or hybrid QM/MM approaches .

Q. What polymerization strategies are suitable for derivatizing this compound into functional polyelectrolytes?

  • Methodological Answer : Radical polymerization with AIBN (1 mol%) in aqueous solution at 60–70°C under nitrogen yields cationic polymers. Control branching by adjusting the crosslinker ratio (e.g., MBA, 20:1 to 100:1). Characterize using GPC-MALS (0.1M NaNO₃ eluent) to determine Mₙ (10–50 kDa) and dispersity (Đ <1.5). Assess charge density via colloid titration with poly(vinyl sulfate) .

Data Analysis & Contradiction Management

Q. How can researchers reconcile conflicting crystallographic data from different studies?

  • Methodological Answer : Compare unit cell parameters (a, b, c, β) and space groups to identify polymorphic variations. Use PLATON ’s ADDSYM to detect missed symmetry. For inconsistent bond lengths, validate against CSD-derived averages for quaternary ammonium compounds. If thermal parameters (B-factors) exceed 5 Ų, consider dynamic disorder or solvent effects .

Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic reproducibility?

  • Methodological Answer : Apply multivariate analysis (PCA) to batch data, focusing on critical peaks (allylic protons, ammonium signals). Use Grubbs’ test to identify outliers in integrated peak areas. For inter-lab variability, perform collaborative studies with reference standards and report uncertainties using GUM guidelines .

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Feasible Synthetic Routes

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methyl-tris(prop-2-enyl)azanium;chloride
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methyl-tris(prop-2-enyl)azanium;chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.